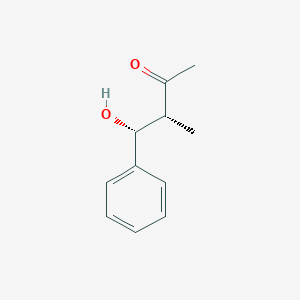
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- is an organic compound with the molecular formula C11H14O2. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (3R,4R) configuration specifies the spatial arrangement of its atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- can be achieved through several methods. One common approach involves the asymmetric epoxidation of an enone followed by hydrogenolysis of the resulting α,β-epoxyketone. For example, 1-phenyl-3-buten-2-one can be epoxidized using t-butyl hydroperoxide and a chiral La-BINOL-Ph3P=O complex as the catalyst. This reaction yields (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one with high enantiomeric excess. The epoxyketone is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen (H2) to produce the desired (3R,4R)-4-hydroxy-3-methyl-4-phenylbutan-2-one .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-phenyl-3-methyl-2-butanone, while reduction of the carbonyl group can produce 4-hydroxy-3-methyl-4-phenylbutanol.
Aplicaciones Científicas De Investigación
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereochemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing its biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methyl-2-butanone: Similar in structure but lacks the phenyl group.
4-Phenyl-2-butanone: Similar but lacks the hydroxyl and methyl groups.
3-Hydroxy-4-phenylbutan-2-one: Similar but differs in the position of the hydroxyl group.
Uniqueness
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- is unique due to its specific chiral configuration and the presence of both hydroxyl and phenyl groups. This combination of features makes it valuable in asymmetric synthesis and chiral studies.
Propiedades
Número CAS |
283151-88-2 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(3R,4R)-4-hydroxy-3-methyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8,11,13H,1-2H3/t8-,11+/m0/s1 |
Clave InChI |
PSMPCPHOQAAKLW-GZMMTYOYSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC=CC=C1)O)C(=O)C |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid](/img/structure/B14258118.png)
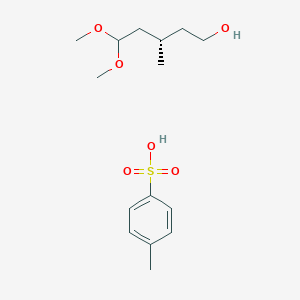
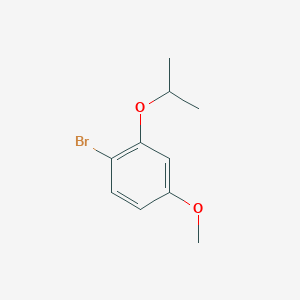

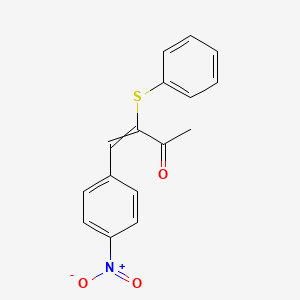
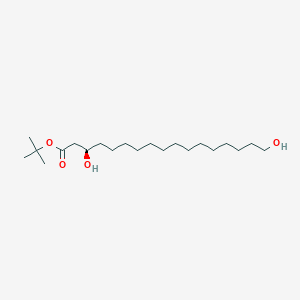

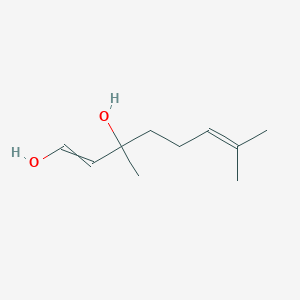
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
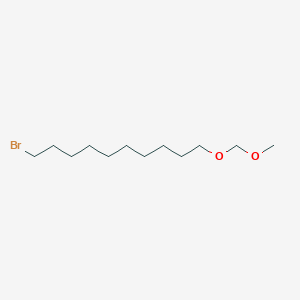
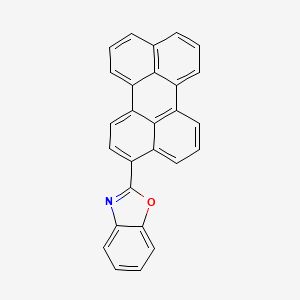

![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
